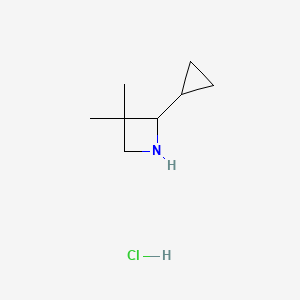

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

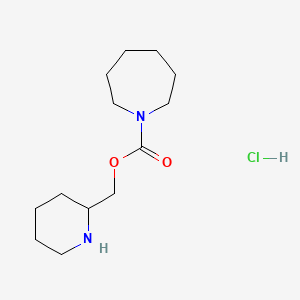

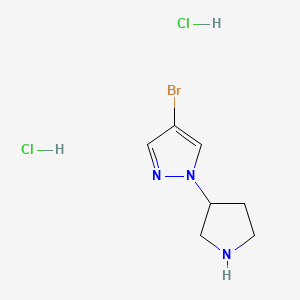

“N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride” likely refers to a compound that contains an aminoethyl group (-NH-CH2-CH2-) and a propylcyclopropane group attached to a nitrogen atom, with two hydrochloride ions for charge balance. The presence of the aminoethyl group suggests that this compound could participate in reactions typical of amines .

Molecular Structure Analysis

The molecular structure of this compound would likely show a cyclopropane ring attached to a propyl group, and an aminoethyl group attached to the same nitrogen atom .

Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an amine, this compound would likely be a polar molecule and could form hydrogen bonds .

Applications De Recherche Scientifique

-

Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone :

- Application Summary : Peptide Nucleic Acids (PNAs) are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, and are resistant to nucleases and proteases. This makes them attractive for biological and medical applications .

- Methods of Application : The synthesis, properties, and applications of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored .

- Results or Outcomes : PNAs have the ability to invade double-stranded DNA, suggesting that they can target duplex DNA even in living cells by strand invasion .

-

N-(2-Aminoethyl)maleimide Hydrochloride :

- Application Summary : This compound is used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the compound is generally used to introduce the maleimide group into other molecules .

-

Synthesis and Physicochemical Properties of Cationic Microgels Based on Poly (N-isopropylmethacrylamide) :

- Application Summary : This research involves the synthesis of cationic microgels using N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH). These microgels are functionalized with primary amines .

- Methods of Application : The synthesis was carried out using surfactant-free, radical precipitation copolymerization .

- Results or Outcomes : The study resulted in stable amine-laden microgels with narrow size distributions. The microgels’ swelling and electrophoretic mobility values were studied as a function of pH, ionic strength, and temperature .

-

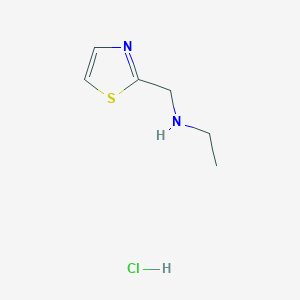

2-(Aminomethyl)imidazole Dihydrochloride :

- Application Summary : This compound is used as a building block in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the compound is generally used to introduce the imidazole group into other molecules .

-

Cationic and Reactive Primary Amine-Stabilised Nanoparticles :

- Application Summary : This research involves the synthesis of primary amine-functionalised diblock copolymer nanoparticles via polymerisation-induced self-assembly (PISA) using a RAFT aqueous dispersion polymerisation formulation .

- Methods of Application : The primary amine steric stabiliser is a macromolecular chain transfer agent (macro-CTA) based on 2-aminoethyl methacrylate AMA, which can be readily polymerised in its hydrochloride salt form with good control .

- Results or Outcomes : The study resulted in stable amine-laden microgels with narrow size distributions. The microgels’ swelling and electrophoretic mobility values were studied as a function of pH, ionic strength, and temperature .

-

Cross-Linked Amino-Modified Polyacrylamide Support :

- Application Summary : This research involves the synthesis of cross-linked polyacrylohydrazide and poly [N-(2-aminoethyl)-acrylamide] used as efficient and selective polymeric scavenger resins for aromatic aldehydes .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes : Aromatic aldehydes scavenge selectively by using PSRs in the presence of other carbonyl compounds or other functional groups .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-cyclopropyl-N'-propylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-2-6-10(7-5-9)8-3-4-8;;/h8H,2-7,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYXHOGNOUHSBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN)C1CC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)